molecular formula C11H15KOS2 B7911038 potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate

potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate

Cat. No.: B7911038
M. Wt: 266.5 g/mol
InChI Key: IGULCCCBGBDZKQ-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;8-tricyclo[52102,6]decanyloxymethanedithioate” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific transformation desired. For example:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out. For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it is likely to involve binding to enzymes or receptors, leading to modulation of biochemical pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate include other chemical entities with comparable structural features and functional groups. Examples might include:

Uniqueness

potassium;8-tricyclo[52102,6]decanyloxymethanedithioate is unique due to its specific structural configuration and the resulting chemical and biological properties

Properties

IUPAC Name

potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGULCCCBGBDZKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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